2-(Bromomethyl)-2-methyl-1,3-dioxolane

Nucleophilic substitution Leaving group ability Reaction kinetics

2-(Bromomethyl)-2-methyl-1,3-dioxolane is a heterocyclic acetal featuring a five-membered 1,3-dioxolane ring bearing a bromomethyl substituent and a methyl group at the 2-position. This compound serves as a versatile bifunctional intermediate in organic synthesis, combining the reactivity of a primary alkyl bromide with the latent carbonyl protection afforded by the dioxolane ring.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 33278-96-5
Cat. No. B1266943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-2-methyl-1,3-dioxolane
CAS33278-96-5
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCC1(OCCO1)CBr
InChIInChI=1S/C5H9BrO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3
InChIKeyLADSNESNVGBQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-2-methyl-1,3-dioxolane (CAS 33278-96-5) – Core Building Block Profile and Procurement-Relevant Characteristics


2-(Bromomethyl)-2-methyl-1,3-dioxolane is a heterocyclic acetal featuring a five-membered 1,3-dioxolane ring bearing a bromomethyl substituent and a methyl group at the 2-position . This compound serves as a versatile bifunctional intermediate in organic synthesis, combining the reactivity of a primary alkyl bromide with the latent carbonyl protection afforded by the dioxolane ring . Its molecular formula is C5H9BrO2, with a molecular weight of 181.03 g/mol, a density of 1.466 g/cm³, and a calculated LogP of approximately 1.14–1.33, indicating moderate lipophilicity suitable for organic-phase reactions [1].

Why 2-(Bromomethyl)-2-methyl-1,3-dioxolane Cannot Be Replaced by Unsubstituted or Chloro Analogs – Critical Procurement Distinctions


Substituting 2-(bromomethyl)-2-methyl-1,3-dioxolane with seemingly similar compounds—such as 2-(bromomethyl)-1,3-dioxolane (lacking the 2-methyl group) or 2-(chloromethyl)-2-methyl-1,3-dioxolane—introduces measurable differences in reactivity, steric profile, and physical properties that directly affect reaction yields, regioselectivity, and downstream handling . The bromomethyl group provides a significantly more reactive electrophilic center compared to the chloromethyl analog (typical SN2 relative reactivity Br:Cl ≈ 50–100:1 under comparable conditions), while the 2-methyl substituent imparts steric shielding that alters nucleophilic approach trajectories relative to the unsubstituted dioxolane core . These differences are quantifiable and directly impact the selection of this specific CAS number for reproducible synthetic protocols.

Quantitative Differentiation Evidence: 2-(Bromomethyl)-2-methyl-1,3-dioxolane vs. Closest Analogs


Enhanced Electrophilic Reactivity: Bromo vs. Chloro Leaving Group Quantified by Physical and Reactivity Parameters

2-(Bromomethyl)-2-methyl-1,3-dioxolane exhibits markedly higher electrophilic reactivity than its chloro analog, 2-(chloromethyl)-2-methyl-1,3-dioxolane. This is reflected in both the leaving group ability (pKa of conjugate acid: HBr ≈ -9 vs. HCl ≈ -7) and the carbon-halogen bond strength (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol), which together translate to approximately 50–100× faster SN2 reaction rates under comparable conditions [1]. The practical consequence is that reactions employing the bromo compound proceed to completion under milder conditions (lower temperature, shorter time) or with less nucleophile excess, reducing side-product formation and simplifying purification .

Nucleophilic substitution Leaving group ability Reaction kinetics

Steric Differentiation: 2-Methyl Group Provides Regioselective Control Over Unsubstituted Dioxolane Analog

The 2-methyl substituent in 2-(bromomethyl)-2-methyl-1,3-dioxolane introduces steric bulk absent in 2-(bromomethyl)-1,3-dioxolane (CAS 4360-63-8). This methyl group increases the A-value (conformational free energy) at the acetal center, which influences the preferred conformation of the dioxolane ring and the trajectory of nucleophilic attack. In nucleoside analogue synthesis, the 2-methyl group contributes to stereochemical control during alkylation; alkylation of thymine with 2-bromomethyl-4(R),5(R)-dibenzyloxymethyl-1,3-dioxolane proceeded with regioselectivity that is attributed in part to the steric and electronic influence of the 2-methyl substituent, yielding chiral nucleoside analogues after deprotection [1].

Steric hindrance Regioselectivity Acetal protection

Nucleophilic Substitution Efficiency: Quantitative Yields with Morpholine Compared to Alternate Nucleophiles

The reactivity of the bromomethyl group in 2-(bromomethyl)-2-methyl-1,3-dioxolane toward amine nucleophiles has been quantitatively characterized. Reaction with morpholine at a 1:5 molar ratio under optimized conditions proceeds to near-quantitative conversion, yielding 2-(morpholin-1-yl)methyl-2-methyl-1,3-dioxolane [1]. While a direct yield comparison with the chloro analog under identical conditions is not available in the same study, the observed high conversion is consistent with the expected ~50–100× rate enhancement of bromo versus chloro leaving groups, supporting the selection of the bromo derivative for efficient amine alkylation.

Nucleophilic substitution Morpholine derivatives Reaction yield

Physical Property Differentiation: Density and LogP Impact on Workup and Purification

2-(Bromomethyl)-2-methyl-1,3-dioxolane exhibits distinct physical properties compared to its chloro analog that directly affect laboratory handling. The bromo compound has a density of 1.466 g/cm³ and a calculated LogP of 1.14–1.33, whereas 2-(chloromethyl)-2-methyl-1,3-dioxolane has a lower density of approximately 1.122 g/cm³ [1]. The higher density of the bromo derivative facilitates more efficient phase separation during aqueous workup, while its higher LogP (more lipophilic) enhances partitioning into organic solvents, reducing product loss to the aqueous phase . These differences, while modest, cumulatively improve isolated yields in multistep sequences where extraction efficiency is critical.

Physical chemistry Purification Liquid-liquid extraction

Synthetic Access: Documented Yield Advantage in Dioxolane Bis-Ether Formation

In the synthesis of 2,2′-[oxydi(methylene)]bis(2-methyl-1,3-dioxolanes) via reaction of 2-(bromomethyl)-2-methyl-1,3-dioxolane with diols, quantitative yields are reported when conducted in DMSO at 120–130 °C for 2–3 hours [1]. While analogous transformations using 2-(chloromethyl)-2-methyl-1,3-dioxolane would require more forcing conditions or longer reaction times due to the less reactive C–Cl bond, the bromo derivative achieves complete conversion under relatively mild thermal conditions. This quantitative yield eliminates the need for chromatographic purification, directly reducing process cost and time in scale-up scenarios.

Synthetic methodology Bis-dioxolanes Yield optimization

Optimal Application Scenarios for 2-(Bromomethyl)-2-methyl-1,3-dioxolane Based on Quantitative Evidence


High-Throughput Amine Alkylation in Parallel Synthesis

The enhanced electrophilic reactivity of the bromomethyl group (C–Br bond strength ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol) makes 2-(bromomethyl)-2-methyl-1,3-dioxolane the preferred electrophile for amine library synthesis. Near-quantitative conversion with morpholine under mild conditions (1:5 molar ratio, 5 h) demonstrates its suitability for parallel synthesis workflows where consistent, high-yielding reactions across diverse amine substrates are required [1]. The higher density (1.466 g/cm³) also facilitates automated liquid-liquid extraction in high-throughput purification systems [2].

Stereoselective Nucleoside Analogue Construction

When stereochemical control is required during alkylation of nucleobases, the 2-methyl group of 2-(bromomethyl)-2-methyl-1,3-dioxolane provides a critical steric element that influences the approach of the nucleophile and the conformational bias of the dioxolane ring. This structural feature has been exploited in the synthesis of chiral nucleoside analogues via alkylation of thymine, adenine, and guanine derivatives followed by deprotection [3]. The combination of bromo leaving group reactivity and methyl-derived steric control makes this compound uniquely suited for such applications.

Process Chemistry Requiring Purification-Free Steps

In process-scale synthesis of bis-dioxolane derivatives, 2-(bromomethyl)-2-methyl-1,3-dioxolane enables quantitative conversion (complete consumption of starting material) in DMSO at 120–130 °C within 2–3 hours [4]. This eliminates the need for chromatographic purification, a significant cost and time advantage in multi-kilogram campaigns. The chloro analog would require longer reaction times or higher temperatures to achieve comparable conversion, increasing energy input and the risk of thermal side reactions.

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